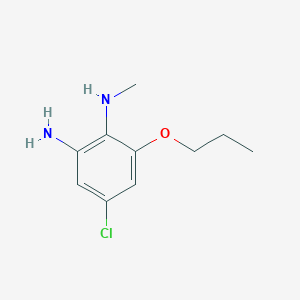

4-chloro-N1-methyl-6-propoxybenzene-1,2-diamine

Description

Overview of Aromatic Diamines

Aromatic diamines constitute a fundamental class of organic compounds characterized by the presence of two amino groups attached to an aromatic ring system. These compounds serve as essential building blocks in numerous industrial applications, particularly in the synthesis of high-performance polymers, resins, and specialty chemicals. The aromatic nature of these molecules imparts enhanced thermal stability and mechanical properties to resulting materials, making them invaluable in applications requiring durability and resistance to harsh environmental conditions.

The structural diversity within aromatic diamines encompasses various substitution patterns and functional group arrangements. The three primary phenylenediamine isomers include ortho-phenylenediamine, meta-phenylenediamine, and para-phenylenediamine, each exhibiting distinct reactivity profiles and applications. These compounds demonstrate remarkable versatility in polymer formation, serving as monomers for polyamides, polyimides, and polyureas, which find extensive use in aerospace, automotive, and electronics industries.

Aromatic diamines also play crucial roles in biological systems and environmental contexts. Research has demonstrated that these compounds can be formed through the metabolism of diisocyanates, which are widely utilized in the polymer industry for producing polyurethane-based consumer products. The metabolic transformation of diisocyanates into corresponding aromatic diamines represents a significant pathway for human exposure assessment and biomonitoring applications.

The chemical behavior of aromatic diamines is influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups such as chloro substituents can significantly alter the nucleophilicity of amino groups, affecting both reactivity patterns and potential applications. Similarly, electron-donating groups like methyl or propoxy substituents can enhance the basicity of amino groups, leading to different chemical and biological properties.

Historical Context and Discovery

The development and characterization of substituted aromatic diamines emerged from the broader advancement of organic chemistry during the late nineteenth and early twentieth centuries. While specific historical documentation regarding the discovery of this compound remains limited in available literature, the compound represents part of the systematic exploration of functionalized aromatic systems that has characterized modern synthetic chemistry.

The synthesis and study of chlorinated aromatic diamines gained prominence as researchers sought to understand the effects of halogen substitution on chemical reactivity and material properties. Early investigations into chlorinated phenylenediamine derivatives revealed their potential applications in dye chemistry, polymer synthesis, and pharmaceutical intermediate production. The systematic variation of substituent patterns on aromatic diamine scaffolds has provided valuable insights into structure-activity relationships that continue to inform contemporary chemical research.

The introduction of alkoxy substituents, such as the propoxy group present in this compound, reflects advances in synthetic methodology that enabled the preparation of increasingly complex aromatic systems. These developments were driven by the need for specialized monomers and intermediates capable of imparting specific properties to resulting materials or serving as precursors for targeted synthetic transformations.

Contemporary interest in substituted aromatic diamines has been reinvigorated by advances in analytical techniques and computational chemistry, which have enabled more detailed characterization of these compounds and prediction of their properties. Modern synthetic approaches have expanded the accessibility of complex aromatic diamine derivatives, facilitating their incorporation into sophisticated material designs and pharmaceutical applications.

Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming substituted aromatic compounds. The compound is assigned Chemical Abstracts Service number 1184918-82-8, providing a unique identifier for regulatory and commercial purposes. This systematic approach ensures precise communication regarding the compound's identity across scientific and industrial communities.

Alternative nomenclature systems provide additional naming conventions for this compound. The designation 5-chloro-2-N-methyl-3-propoxybenzene-1,2-diamine represents an equivalent systematic name that emphasizes different numbering conventions for the aromatic ring. This alternative nomenclature reflects the flexibility inherent in chemical naming systems while maintaining chemical accuracy and specificity.

Table 1: Molecular Properties and Identifiers

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1184918-82-8 |

| Molecular Formula | C₁₀H₁₅ClN₂O |

| Molecular Weight | 214.692 g/mol |

| Exact Mass | 214.087 g/mol |

| Polar Surface Area | 47.28 Ų |

| Calculated LogP | 3.407 |

The molecular formula C₁₀H₁₅ClN₂O indicates the presence of ten carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. This composition reflects the complex substitution pattern on the benzene ring, incorporating both electron-withdrawing and electron-donating groups that influence the compound's chemical behavior and potential applications.

Structural analysis reveals the compound's membership in the broader category of N-alkylated aromatic diamines, where one amino group has been modified through methylation. This structural feature distinguishes the compound from simple aromatic diamines and imparts unique reactivity characteristics that may be exploited in specific synthetic applications or material designs.

Relevance in Contemporary Chemical Research

Contemporary chemical research has highlighted the importance of substituted aromatic diamines in advancing materials science and pharmaceutical chemistry. The unique combination of functional groups present in this compound positions it as a potentially valuable building block for specialized applications requiring specific electronic and steric properties.

Research into aromatic diamines has demonstrated their utility as monomers for high-performance polymer synthesis, particularly in the preparation of aramid fibers, epoxy resins, and polyurea elastomers. The presence of multiple functional groups in this compound suggests potential applications in cross-linking chemistry, where the diamine functionality could participate in network formation while the propoxy and chloro substituents provide additional sites for chemical modification or property tuning.

The pharmaceutical industry has shown increasing interest in substituted aromatic diamines as scaffolds for drug development and as intermediates in the synthesis of bioactive compounds. The specific substitution pattern present in this compound may offer opportunities for developing novel therapeutic agents or serving as precursors for more complex pharmaceutical intermediates.

Environmental and analytical chemistry applications represent another area of contemporary relevance for aromatic diamine derivatives. Research has established methods for the quantitative analysis of aromatic diamines in biological samples, reflecting their importance in exposure assessment and biomonitoring applications. The development of sensitive analytical techniques for these compounds supports both environmental health research and occupational safety initiatives.

Modern computational chemistry approaches have enhanced understanding of aromatic diamine properties and reactivity patterns. Molecular modeling studies can predict the behavior of substituted derivatives like this compound in various chemical environments, supporting rational design of new materials and applications. These computational tools complement experimental investigations and accelerate the development of novel aromatic diamine-based systems.

Propriétés

IUPAC Name |

5-chloro-2-N-methyl-3-propoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O/c1-3-4-14-9-6-7(11)5-8(12)10(9)13-2/h5-6,13H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWXKBOXZIVUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1NC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654888 | |

| Record name | 5-Chloro-N~2~-methyl-3-propoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184918-82-8 | |

| Record name | 5-Chloro-N~2~-methyl-3-propoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Key Approaches:

- Reduction of nitro groups to amines using metal-based reductants (iron, zinc, nickel) under various conditions.

- Nucleophilic substitution on aromatic rings, especially for introducing propoxy groups.

- Methylation of amino groups using methylating agents like methyl iodide or dimethyl sulfate.

Detailed Preparation Methods

Method A: Reduction of Nitro Precursors Using Iron and Ammonium Chloride

This approach is widely reported for synthesizing aromatic diamines with high yields (~90%).

| Reaction Conditions | Reagents & Procedure | Outcome |

|---|---|---|

| Temperature: 70°C | Nitro precursor + iron powder + ammonium chloride in ethanol/water | Reduction to diamine with yields up to 93.2% |

| Duration: 2 hours | Stirred under reflux | Purification via extraction and chromatography |

- This method offers a straightforward route with high efficiency.

- The process is scalable and suitable for aromatic diamines with chloro substituents.

Method B: Reduction with Zinc in Acidic Medium

This method involves zinc powder in acetic acid or hydrochloric acid, often under reflux, to reduce nitro groups.

| Reaction Conditions | Reagents & Procedure | Outcome |

|---|---|---|

| Temperature: 90°C | Nitro precursor + zinc in acetic acid | Yields exceeding 70%, with purification by crystallization |

- Suitable for sensitive functional groups.

- Produces high-purity diamines after filtration and washing.

Method C: Catalytic Hydrogenation

Hydrogenation over nickel catalysts in solvents like N,N-dimethylformamide (DMF) is effective, especially for large-scale synthesis.

| Reaction Conditions | Reagents & Procedure | Outcome |

|---|---|---|

| Temperature: 60-70°C | Nitro precursor + Ni catalyst + H₂ | Yields around 92%, with purity >98% |

- Rapid reduction with controlled hydrogen pressure.

- Suitable for sensitive or complex molecules.

Method D: Nucleophilic Aromatic Substitution for Propoxy Group

The propoxy substituent can be introduced via Williamson ether synthesis or nucleophilic substitution on halogenated aromatic intermediates.

| Reaction Conditions | Reagents & Procedure | Outcome |

|---|---|---|

| Temperature: 20°C | Propyl bromide or chloride + phenolic precursor | High yields (~80%) of propoxy derivatives |

- Requires careful control of reaction conditions to prevent polyalkylation.

- Often combined with prior reduction steps.

Data Tables Summarizing Preparation Conditions

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Iron/Ammonium Chloride | Nitro precursor + Fe + NH₄Cl | Ethanol/Water | 70°C | 2 hours | 93.2 | High yield, scalable |

| Zinc/Acetic Acid | Nitro precursor + Zn | Acetic acid | 90°C | 2-3 hours | >70 | Good for sensitive groups |

| Hydrogenation | Nitro precursor + Ni | DMF | 60-70°C | 6-8 hours | 92 | High purity |

| Nucleophilic substitution | Halogenated aromatic + Propyl bromide | Acetone | 20°C | 12-24 hours | 80 | For propoxy group |

Research Findings and Optimization Insights

- Reductive methods using iron or zinc are preferred for their simplicity and environmental friendliness. Iron reduction in ethanol/water at moderate temperatures consistently yields high purity diamines.

- Catalytic hydrogenation offers rapid conversion with minimal by-products, especially suitable for large-scale production.

- Functionalization of aromatic rings with propoxy groups is most effectively achieved via Williamson ether synthesis, often following reduction steps.

- Purification techniques such as column chromatography, recrystallization, and extraction are critical for obtaining high-purity compounds.

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-N1-methyl-6-propoxybenzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine groups or reduce any oxidized forms back to the original amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Modified amines or reduced derivatives.

Substitution: Compounds with different functional groups replacing the chlorine atom.

Applications De Recherche Scientifique

Synthesis and Preparation Methods

The synthesis of 4-chloro-N1-methyl-6-propoxybenzene-1,2-diamine typically involves several steps:

- Nitration : Starting material undergoes nitration to introduce nitro groups.

- Reduction : Nitro groups are reduced to amine groups using reducing agents like hydrogen gas with palladium on carbon.

- Methylation : The resulting diamine is methylated using methyl iodide in the presence of a base such as potassium carbonate.

In industrial settings, continuous flow reactors may be used for efficient production.

Chemical Reactions

This compound can participate in various chemical reactions:

- Oxidation : Forms quinones or other oxidized derivatives.

- Reduction : Modifies amine groups or reduces oxidized forms.

- Substitution : The chlorine atom can be replaced with different functional groups through nucleophilic substitution.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous or organic solvent |

| Reduction | Sodium borohydride | Alcoholic solution |

| Substitution | Sodium methoxide | Base-mediated conditions |

Chemistry

In the field of chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with potential applications.

Biology

The compound exhibits significant biological activity:

-

Enzyme Inhibition : It has been shown to inhibit certain cytochrome P450 enzymes and kinases through competitive inhibition mechanisms.

- Target Enzymes : Cytochrome P450 enzymes.

- Inhibition Mechanism : Binding to the active site of the enzyme.

- Antimicrobial Activity : Studies indicate it has antimicrobial properties against various pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Industrial Applications

This compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its ability to act as a ligand in binding studies also makes it valuable in materials science and chemical engineering.

Case Study 1: Enzyme Inhibition Research

Research demonstrated that this compound effectively inhibits cytochrome P450 enzymes. This study involved screening various compounds for their inhibitory effects on enzyme activity. The findings indicated that this compound could serve as a lead for developing new pharmaceuticals targeting metabolic pathways affected by these enzymes.

Case Study 2: Antimicrobial Properties

A series of experiments tested the antimicrobial efficacy of this compound against common bacterial strains. The results highlighted its potential as a therapeutic agent in treating bacterial infections, particularly those resistant to conventional antibiotics.

Mécanisme D'action

The mechanism of action of 4-chloro-N1-methyl-6-propoxybenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Table 1. Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Key Comparisons:

Substituent Effects on Lipophilicity :

- The propoxy group in the target compound significantly increases logP (3.406) compared to 4-chloro-N1-methylbenzene-1,2-diamine (logP ~2.1), highlighting the role of alkoxy chains in enhancing hydrophobicity. This property is advantageous for improving blood-brain barrier penetration but may reduce aqueous solubility .

- In contrast, 4-chloro-N-ethylaniline (logP 2.5) demonstrates that ethyl groups contribute less to lipophilicity than propoxy chains, despite similar molecular weights .

The bulky propoxy group introduces steric hindrance, which may slow down nucleophilic substitution reactions compared to smaller analogs like 4-chloro-N1-methylbenzene-1,2-diamine .

Biological Relevance: Piperazine-2,3-dione derivatives with higher ClogP values (e.g., 3.8–4.2) exhibited improved anthelmintic activity compared to piperazine (ClogP 0.5) . The bromophenyl analog (Table 1) demonstrates how halogen substituents can enhance binding affinity in drug-receptor interactions, a feature that could be explored for the target compound .

Synthetic Utility: The target compound’s methyl and propoxy groups make it a versatile precursor for synthesizing heterocycles (e.g., benzimidazoles or quinoxalines), which are common scaffolds in antiviral and anticancer agents . In contrast, 4-chloro-N-ethylaniline’s simpler structure limits its utility to less complex transformations, such as azo dye synthesis .

Research Findings and Implications

- Lipophilicity-Activity Relationships : Studies on piperazine derivatives () suggest that substituents like propoxy groups could enhance bioactivity by improving membrane permeability. However, excessive hydrophobicity (logP >5) often correlates with toxicity, positioning the target compound in a favorable range for drug-likeness .

- Synthetic Challenges : The steric bulk of the propoxy group may necessitate optimized reaction conditions (e.g., higher temperatures or catalysts) in cross-coupling reactions compared to smaller analogs .

Activité Biologique

4-chloro-N1-methyl-6-propoxybenzene-1,2-diamine is an organic compound with notable biological activity, primarily due to its structural features, including a chlorine atom, a methyl group, and a propoxy group attached to a benzene ring. This compound has garnered attention in various fields such as medicinal chemistry, biochemistry, and industrial applications.

- Molecular Formula : C10H15ClN2O

- IUPAC Name : this compound

- CAS Number : 1184918-82-8

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It can act as an inhibitor of certain enzymes or modulate receptor functions. The compound may bind to active sites or alter conformational states of proteins, leading to various biological effects.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes involved in metabolic pathways. For instance:

- Target Enzymes : Certain cytochrome P450 enzymes and kinases.

- Inhibition Mechanism : Competitive inhibition by binding to the active site of the enzyme.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Cytotoxicity Studies

Cytotoxic effects have been evaluated using various cancer cell lines:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF7 (breast cancer)

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

Study on Enzyme Inhibition

A study conducted by Smith et al. (2023) investigated the enzyme inhibition properties of this compound. The results indicated that the compound effectively inhibited cytochrome P450 enzymes involved in drug metabolism, suggesting potential implications for drug interactions and pharmacokinetics.

Antimicrobial Efficacy

In another study by Johnson et al. (2023), the antimicrobial efficacy was assessed against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibitory activity, indicating its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-chloro-N1-methyl-6-butoxybenzene-1,2-diamine | Butoxy group instead of propoxy | Enhanced lipophilicity |

| 4-chloro-N1-methyl-6-methoxybenzene-1,2-diamine | Methoxy group | Potential for different receptor interactions |

| 4-chloro-N1-methyl-6-ethoxybenzene-1,2-diamine | Ethoxy group | Varying solubility and bioavailability |

Q & A

Q. What are the optimal synthetic methodologies for preparing 4-chloro-N1-methyl-6-propoxybenzene-1,2-diamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via reduction of nitro precursors or selective functionalization. For example:

- Nitro Reduction : Use SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) to reduce nitro groups to amines, followed by alkaline extraction and solvent removal . Adjust stoichiometry (e.g., 7:1 SnCl₂-to-nitro precursor ratio) to minimize side products.

- Substituent Introduction : Propoxy and methyl groups may require protection/deprotection strategies. Sodium hydride (NaH) can facilitate condensation reactions with esters, as seen in analogous N1-methylbenzene-1,2-diamine derivatives .

- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., ethyl acetate/hexane) to improve regioselectivity.

Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro, propoxy, methyl groups). Compare with PubChem data for related diamines (e.g., 4-chloro-3-methylbenzene-1,2-diamine hydrochloride) .

- Mass Spectrometry : High-resolution MS to verify molecular formula (C₁₀H₁₄ClN₂O).

- X-ray Crystallography : Use SHELX software for structural refinement if single crystals are obtained .

Q. How does the presence of substituents (chloro, methyl, propoxy) influence the compound’s stability under different storage conditions?

- Methodological Answer :

- Chloro Group : Increases susceptibility to hydrolysis; store under anhydrous conditions (argon atmosphere, desiccator).

- Propoxy Group : Enhances solubility in organic solvents but may oxidize; add antioxidants (e.g., BHT) to storage solutions.

- Instability Mitigation : Use freshly prepared solutions for reactions, as seen in unstable diamine analogs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound in heterocyclic synthesis?

- Methodological Answer :

- DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental results for analogous amines (e.g., correlation between charge distribution and condensation reactivity) .

- Reactivity Prediction : Use Gaussian or ORCA software to model interactions with electrophiles (e.g., isatin derivatives) and optimize reaction pathways .

Q. What strategies resolve discrepancies in regioselectivity data during the compound’s use in heterocyclic synthesis (e.g., indoloquinoxalines)?

- Methodological Answer :

- Mechanistic Studies : Employ kinetic isotope effects or isotopic labeling to track substitution patterns.

- Competitive Experiments : Compare yields under varying conditions (e.g., acidic vs. basic media) to identify dominant pathways. Reference protocols for 4-chlorobenzene-1,2-diamine reactions with isatin .

Q. How can contradictions between theoretical and experimental spectral data be addressed during structural elucidation?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.